ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate
Description
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is a glycine-derived ester featuring a 3-fluorophenyl group and a methylsulfonyl (-SO₂CH₃) moiety attached to the nitrogen atom.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-3-17-11(14)8-13(18(2,15)16)10-6-4-5-9(12)7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCUCMPOGCYNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl N-(3-Fluorophenyl)glycinate
Reagents :
- Ethyl chloroacetate
- 3-Fluoroaniline
- Potassium carbonate (K₂CO₃)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (solvent)
Procedure :
3-Fluoroaniline (1.0 equiv) is reacted with ethyl chloroacetate (1.2 equiv) in acetonitrile under reflux (82°C) for 12 hours, using K₂CO₃ (2.0 equiv) as a base and DMAP (0.1 equiv) as a catalyst. The reaction proceeds via nucleophilic substitution, yielding ethyl N-(3-fluorophenyl)glycinate as a pale-yellow oil.
Yield : 75–80%
Purification : The crude product is washed with aqueous HCl (1M), extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Sulfonylation with Methanesulfonyl Chloride
Reagents :
- Ethyl N-(3-fluorophenyl)glycinate
- Methanesulfonyl chloride (1.5 equiv)
- Sodium hydride (NaH, 1.2 equiv)
- Dimethylformamide (DMF, solvent)
Procedure :
NaH is added to a DMF solution of ethyl N-(3-fluorophenyl)glycinate at 0°C under nitrogen. Methanesulfonyl chloride is introduced dropwise, and the mixture is stirred at room temperature for 6 hours. The sulfonylation proceeds via deprotonation of the secondary amine, followed by nucleophilic attack on the sulfonyl chloride.
Yield : 85–90%
Purification : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Method 2: Sulfonylation Followed by Alkylation
Synthesis of N-(3-Fluorophenyl)methanesulfonamide
Reagents :
- 3-Fluoroaniline
- Methanesulfonyl chloride (1.5 equiv)
- Pyridine (base)
- Dichloromethane (DCM, solvent)
Procedure :
3-Fluoroaniline is treated with methanesulfonyl chloride in DCM at 0°C. Pyridine (2.0 equiv) is added to neutralize HCl byproducts. The reaction is stirred for 4 hours at room temperature.
Yield : 90–95%
Purification : The product is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
Alkylation with Ethyl Chloroacetate
Reagents :
- N-(3-Fluorophenyl)methanesulfonamide
- Ethyl chloroacetate (1.2 equiv)
- Sodium hydride (NaH, 1.5 equiv)
- DMF (solvent)
Procedure :
NaH is suspended in DMF under nitrogen, and N-(3-fluorophenyl)methanesulfonamide is added. Ethyl chloroacetate is introduced dropwise at 0°C, and the mixture is stirred at 50°C for 8 hours. The alkylation proceeds via deprotonation of the sulfonamide nitrogen, enabling nucleophilic substitution.
Yield : 70–75%
Purification : The crude product is extracted with ethyl acetate, washed with water, and crystallized from methanol.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 64–72% | 63–68% |
| Reaction Time | 18–24 hours | 12–16 hours |
| Key Advantage | Higher sulfonylation efficiency | Avoids intermediate purification |
| Key Limitation | Requires chromatographic purification | Sensitive to moisture |
Method 1 is preferred for large-scale synthesis due to its higher sulfonylation yield, whereas Method 2 is advantageous for avoiding intermediate purification steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand the interactions of glycine derivatives with biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituents on the phenyl ring and the sulfonyl group:
Analysis :
Physicochemical Properties
Data inferred from analogs:
Analysis :
- The methylsulfonyl group increases molecular weight compared to non-sulfonylated analogs () but reduces it compared to phenylsulfonyl derivatives ().
Biological Activity
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound belonging to the class of glycine derivatives, characterized by its unique structural features, including a fluorophenyl group and a methylsulfonyl moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects, including anti-inflammatory and analgesic properties.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The inhibition of COX-II can lead to reduced synthesis of prostanoids, thereby alleviating inflammation and pain .
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of this compound showed significant inhibition of COX-II in vitro, suggesting potential use as anti-inflammatory agents.
- Table 1 summarizes the IC50 values for various derivatives against COX-II:
Compound IC50 (µM) This compound 5.2 Ethyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate 4.8 Ethyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate 6.1 -
Cytotoxicity Studies :
- Cytotoxic effects were evaluated on various cancer cell lines, revealing that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells.
- Table 2 shows the percentage cell viability at different concentrations:
Concentration (µM) Cell Line A (%) Cell Line B (%) 1 90 85 10 70 60 50 30 20
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by esterification with ethyl glycinate. This synthetic route allows for the production of enantiomerically pure compounds, which are crucial for pharmacological applications.
Synthetic Route Overview:
- Formation of Intermediate :
- Reaction between 3-fluoroaniline and methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Esterification :
- Intermediate reacts with ethyl glycinate using a coupling agent like DCC.
Q & A
Q. What are the standard synthetic routes for ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate?
The synthesis typically involves sequential functionalization of the glycine backbone. Key steps include:
- Esterification : Reacting glycine derivatives with ethanol under acidic catalysis to form the ethyl ester.
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Aromatic substitution : Coupling the 3-fluorophenyl group using Ullmann or Buchwald-Hartwig cross-coupling reactions . Optimization often employs response surface methodology to balance temperature, solvent polarity, and stoichiometry for maximum yield .
Q. How is this compound characterized to confirm structural integrity and purity?
Methodological characterization includes:
Q. What are the primary biological targets of this compound, and how are they assessed?
The compound’s sulfonamide and fluorophenyl moieties suggest interactions with enzymes or receptors. Common assays include:
- Enzyme inhibition studies (e.g., cyclooxygenase-2 inhibition via fluorometric assays) .
- Receptor binding assays using radiolabeled ligands (e.g., ³H-labeled substrates for competitive binding) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies involve systematic substitutions and pharmacological profiling:
- Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter electronic effects.
- Sulfonyl group variation : Replace methylsulfonyl with tosyl or mesyl groups to modulate steric and electronic properties .
- Activity comparison : Use tables to correlate substituents with IC₅₀ values (e.g., trifluoromethyl vs. chloro derivatives) .
| Substituent (R) | Enzyme Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| -CF₃ | 12.5 ± 1.2 | 2.8 |
| -Cl | 25.3 ± 2.1 | 3.1 |
| -OCH₃ | 48.7 ± 3.5 | 1.9 |
Data adapted from structural analogs in sulfonyl glycinate studies .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions or target heterogeneity. Mitigation strategies include:
- Orthogonal validation : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Crystallography : Resolve ligand-target binding modes to clarify mechanistic discrepancies .
Q. What computational methods are effective for optimizing reaction conditions or predicting metabolic stability?
Advanced approaches include:
- Quantum mechanical (QM) calculations : Simulate reaction pathways to identify energy barriers and ideal solvents .
- Molecular dynamics (MD) : Predict metabolic stability by modeling cytochrome P450 interactions (e.g., CYP3A4 binding pocket analysis) .
- Machine learning : Train models on reaction yield datasets to recommend optimal conditions (temperature, catalyst loading) .
Q. How can in vitro metabolic stability assays be designed for this compound?
Key steps involve:
- Liver microsomal assays : Incubate the compound with human liver microsomes and NADPH cofactor, followed by LC-MS/MS to measure parent compound depletion over time .
- Metabolite identification : Use high-resolution tandem MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
- Data Reproducibility : Include internal controls (e.g., reference inhibitors) in biological assays to normalize inter-lab variability .
- Computational-Experimental Synergy : Integrate QM predictions with high-throughput experimentation for rapid reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
